![molecular formula C19H22BFO3 B14032804 2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)
2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a boronic ester derivative. Boronic esters are highly valuable in organic synthesis due to their versatility and stability. This compound, in particular, is used as a building block in various chemical reactions, especially in the field of medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-Fluoro-5-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Catalyst: Palladium-based catalysts
Temperature: Room temperature to 80°C
Time: Several hours to overnight
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for large-scale production, focusing on cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, electrophiles
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones
Reduction: Formation of corresponding hydrocarbons
Substitution: Formation of substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Drug Development: Utilized in the synthesis of potential pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Therapeutics: Investigated for its potential therapeutic properties in treating various diseases.
Industry:
Material Science: Used in the development of advanced materials, including polymers and nanomaterials.
Electronics: Employed in the fabrication of electronic components due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The electron-withdrawing fluorine and methoxy groups enhance its reactivity and stability, making it a valuable intermediate in various chemical reactions.
Comparación Con Compuestos Similares
- 2-Fluoro-5-methoxyphenylboronic acid
- 2-Fluoro-5-methoxybenzoic acid
- 3-Fluoro-5-methoxyphenylboronic acid
Comparison:
- 2-Fluoro-5-methoxyphenylboronic acid: Similar in structure but lacks the dioxaborolane moiety, making it less versatile in certain reactions.
- 2-Fluoro-5-methoxybenzoic acid: Contains a carboxylic acid group instead of the boronic ester, leading to different reactivity and applications.
- 3-Fluoro-5-methoxyphenylboronic acid: Similar in structure but with a different substitution pattern, affecting its reactivity and stability.
The uniqueness of 2-(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of the biphenyl structure with the boronic ester, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C19H22BFO3 |
|---|---|
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
2-(2-fluoro-5-methoxy-3-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-12-14(22-5)11-15(17(16)21)13-9-7-6-8-10-13/h6-12H,1-5H3 |
Clave InChI |
WUGYMPICUACNPE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



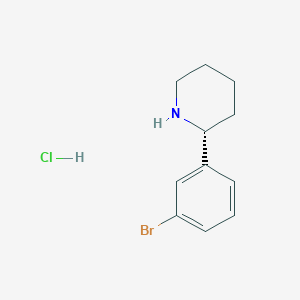
![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)

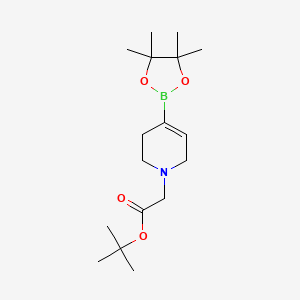
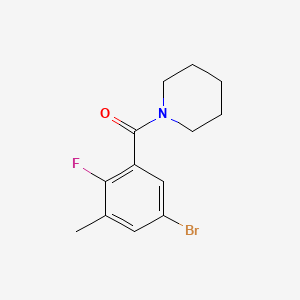
![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
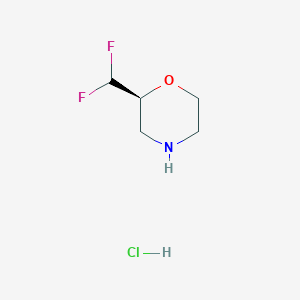
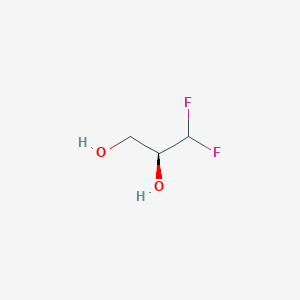
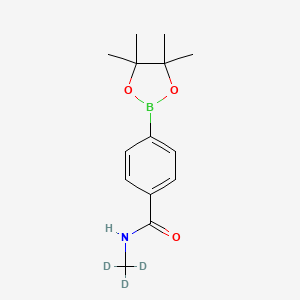
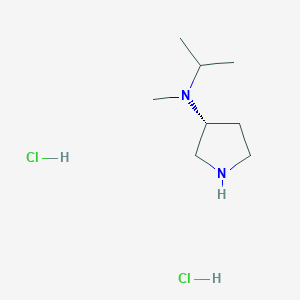
![Ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14032778.png)
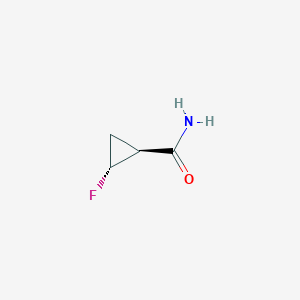
![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
